molecular formula H3MnO3 B072565 Manganese trihydroxide CAS No. 1332-62-3

Manganese trihydroxide

Cat. No.: B072565
CAS No.: 1332-62-3
M. Wt: 105.96 g/mol
InChI Key: ACNRYARPIFBOEZ-UHFFFAOYSA-K
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Description

Manganese trihydroxide (Mn(OH)₃) is an inorganic compound of significant interest in advanced materials science and catalytic research. It serves as a crucial precursor for the synthesis of various manganese oxides, including MnO₂ and Mn₂O₃, through controlled thermal decomposition processes. Its primary research value lies in its application as a catalyst or catalyst precursor in oxidation reactions and organic synthesis, where its redox-active nature facilitates key reaction pathways. Furthermore, this compound is extensively investigated in the development of energy storage solutions, particularly as a component in the cathodes of alkaline and zinc-carbon batteries, contributing to enhanced capacity and cycling stability. In materials science, it is a key starting material for producing functional ceramics, pigments, and supercapacitor electrodes. The compound's mechanism of action is largely attributed to the versatile oxidation states of manganese (III/IV), which enable efficient electron transfer processes. This property makes it a valuable subject for studies in environmental remediation, such as the catalytic degradation of organic pollutants. Our high-purity grade ensures consistent and reliable results for your investigative work.

Properties

CAS No.

1332-62-3

Molecular Formula

H3MnO3

Molecular Weight

105.96 g/mol

IUPAC Name

manganese(3+);trihydroxide

InChI

InChI=1S/Mn.3H2O/h;3*1H2/q+3;;;/p-3

InChI Key

ACNRYARPIFBOEZ-UHFFFAOYSA-K

SMILES

[OH-].[OH-].[OH-].[Mn+3]

Canonical SMILES

[OH-].[OH-].[OH-].[Mn+3]

Origin of Product

United States

Structural Characterization and Crystallography of Manganese Trihydroxide

Crystalline Structures and Polymorphism of Manganese(III) Hydroxides

Manganese(III) oxyhydroxide is known to exist in several crystalline forms, or polymorphs, each with a distinct arrangement of its constituent atoms. These structural variations have significant implications for the material's physical and chemical properties.

Two of the most well-characterized polymorphs of MnOOH are Manganite (γ-MnOOH) and Feitknechtite (β-MnOOH). osti.gov

Manganite is the most stable and abundant natural polymorph of MnOOH. osti.gov It crystallizes in the monoclinic system, although it is often described as pseudo-orthorhombic. researchgate.net The structure of Manganite is a distorted derivative of the pyrolusite (β-MnO₂) structure. researchgate.net

Feitknechtite is another naturally occurring polymorph, often considered a metastable phase. researchgate.net Its structure is closely related to that of pyrochroite [Mn(OH)₂], consisting of pyrochroite-like layers of Mn-O octahedra. osti.gov However, the oxidation of Mn²⁺ to Mn³⁺ leads to a decrease in the basal spacing. osti.gov While traditionally described with a trigonal crystal system, recent studies have revealed a monoclinic structure for some synthetic forms. osti.gov

A third polymorph, Groutite (α-MnOOH), also exists and is isostructural with ramsdellite. osti.gov

Table 1: Crystallographic Data for Common MnOOH Polymorphs

Mineral Formula Crystal System Space Group Cell Parameters (Å, °)

| Manganite | γ-MnOOH | Monoclinic | P2₁/c | a = 5.304, b = 5.277, c = 5.304 β = 114.38 | | Feitknechtite | β-MnOOH | Monoclinic | C2/m | a = 5.6541, b = 2.89075, c = 4.8347 β = 108.0709 |

Data sourced from multiple crystallographic studies.

A defining characteristic of Mn(III) compounds, including the MnOOH polymorphs, is the presence of Jahn-Teller distortions. osti.gov The high-spin d⁴ electronic configuration of the Mn³⁺ ion in an octahedral coordination environment results in an uneven occupation of the eg orbitals. nih.gov This electronic degeneracy is energetically unfavorable and is lifted by a geometric distortion of the MnO₆ octahedron. nih.gov

This distortion typically manifests as an elongation of two axial Mn-O bonds and a shortening of the four equatorial Mn-O bonds. researchgate.net In Feitknechtite, for example, the Mn³⁺-(O,OH) octahedra exhibit elongated axial bonds of approximately 2.286 Å, while the four equatorial bonds are significantly shorter at around 1.933 Å. osti.gov This pronounced distortion reduces the crystal symmetry. osti.gov The structural distortions in both Groutite and Manganite are understood as a consequence of the interaction between this Jahn-Teller effect and the hydrogen bonding network within the crystal. researchgate.net

Local Coordination Geometry and Ligand Field Effects

While MnOOH polymorphs represent extended solid-state structures, the fundamental coordination chemistry of Mn(III) with hydroxide (B78521) can be modeled by mononuclear complexes. In these complexes, the Mn(III) ion is typically surrounded by oxygen-donor ligands. The preparation of mononuclear Mn(III) hydroxide complexes with exclusively oxygen-donor ligands is challenging but has been achieved. nih.gov

For instance, a crystallographically characterized mononuclear {Mn(III)OH} complex with all-oxygen donors, K₂[Mn(OH)(pinF)₂], features a square pyramidal geometry. nih.gov The Mn-OH bond length in this complex is 1.857 Å, which is consistent with other characterized Mn(III) hydroxide complexes. nih.gov In another example, a Mn(III)-aqua complex, [Mn(BDPBrP)(H₂O)]OTf, displays an octahedral coordination environment with Mn-O bond lengths ranging from approximately 1.86 Å to 2.02 Å. acs.org

Table 2: Selected Mn-O Bond Lengths in Mononuclear Mn(III) Complexes

Complex Coordination Geometry Ligand Type Mn-O(H) Bond Length (Å)
K₂[Mn(OH)(pinF)₂] Square Pyramidal Hydroxide, Perfluoropinacolate 1.857
[Mn(BDPBrP)(H₂O)]OTf Octahedral Aqua, Phenolate, Carboxylate 1.861 - 2.023

Data compiled from crystallographic and EXAFS studies.

The extended structures of MnOOH polymorphs are built from the linkage of individual MnO₆ octahedra. A common structural motif is the sharing of edges between adjacent octahedra to form chains or sheets. arizona.edu

Interlayer Chemistry and Hydrogen Bonding Networks

The forces holding the layers of edge-sharing octahedra together are crucial to the stability and chemistry of manganese trihydroxide. Hydrogen bonding plays a particularly important role in this interlayer chemistry.

In the structures of Manganite and Groutite, the structural distortions are a direct result of the interplay between the Jahn-Teller effect and hydrogen bonding. researchgate.net The hydrogen atom of the hydroxyl group forms a hydrogen bond with an oxygen atom of a neighboring octahedron. These O-H···O bonds link the layers or chains of the structure.

In both Manganite and Groutite, short O-H···O distances of approximately 2.6 Å have been observed. researchgate.net This relatively strong hydrogen bonding influences which of the oxygen sites in the crystal lattice exists as a hydroxyl group. The orientation of the Jahn-Teller distortion and the spatial constraints imposed by the octahedral framework dictate the geometry of these hydrogen bonds. researchgate.net For example, in Manganite, the similarity in the coordination of the two distinct oxygen sites can lead to long-range disorder of the hydrogen atoms, which is observed crystallographically as twinning. researchgate.net This network of hydrogen bonds is integral to the cohesion and three-dimensional architecture of the manganese(III) oxyhydroxide crystals.

Structural Transformations and Phase Transitions in Manganese(III) Hydroxide Systems

The polymorphs of manganese(III) oxyhydroxide are subject to structural transformations and phase transitions when subjected to changes in conditions such as temperature, pressure, and chemical environment. These transformations are critical in both geological processes and synthetic applications.

Heating is a primary driver of phase transitions in these minerals. Both manganite (γ-MnOOH) and groutite (α-MnOOH) undergo thermal decomposition to form pyrolusite (β-MnO₂), a manganese(IV) oxide. This transformation typically occurs at temperatures around 300°C in an air atmosphere. rruff.infoarizona.educambridge.orgcambridge.org The reaction involves the loss of water and the oxidation of Mn(III) to Mn(IV). Further heating of the resulting pyrolusite can lead to the formation of bixbyite (Mn₂O₃) at approximately 500°C and hausmannite (Mn₃O₄) at around 1000°C. arizona.edu

Feitknechtite (β-MnOOH) , being a metastable phase, also transforms upon heating. It converts to hausmannite (Mn₃O₄) at a lower temperature than the other polymorphs, with studies indicating this transition occurs at about 225°C. geoscienceworld.org This transformation involves the loss of water and the reduction of one-third of the Mn(III) to Mn(II). geoscienceworld.org Feitknechtite is often observed as a transient intermediate during the oxidation of Mn(II) hydroxide and in the synthesis of other manganese oxides like birnessite. geoscienceworld.orgresearchgate.net

The chemical environment also plays a crucial role in the stability and transformation of these phases. For instance, under anoxic conditions and in the presence of aqueous Mn(II), birnessite can be reductively transformed into manganite or hausmannite, with feitknechtite acting as a key intermediate. researchgate.net The pH of the system can influence the final product, with hausmannite formation being favored at more alkaline pH. researchgate.net

The key thermal transformations of the MnOOH polymorphs are summarized in the table below.

Initial PhaseTransformation ProductApproximate TemperatureConditions
Manganite (γ-MnOOH)Pyrolusite (MnO₂)~300°CHeating in air researchgate.net
Groutite (α-MnOOH)Pyrolusite (MnO₂)~300°CHeating in air rruff.infoarizona.educambridge.org
Feitknechtite (β-MnOOH)Hausmannite (Mn₃O₄)~225°CHeating geoscienceworld.org

Electronic Structure and Spectroscopic Probes of Manganese Trihydroxide

Oxidation State Determination and Spin Configurations

In manganese trihydroxide, manganese is present in the +3 oxidation state (Mn(III)). This is a d⁴ transition metal ion. The electronic configuration of a free Mn³⁺ ion is [Ar]3d⁴. In an octahedral ligand field, such as that provided by the six hydroxide (B78521) ligands in Mn(OH)₃, the d-orbitals split into two energy levels: the lower energy t₂g set (dxy, dyz, dxz) and the higher energy eg set (dx²-y², dz²).

For a d⁴ ion like Mn(III), there are two possible spin configurations:

High-spin: The electrons are arranged to maximize the total spin, resulting in the configuration t₂g³ eg¹. This configuration has four unpaired electrons (S=2) and is typically favored by weak-field ligands like hydroxide.

Low-spin: The electrons are arranged to minimize the total spin, resulting in the configuration t₂g⁴ eg⁰. This configuration has two unpaired electrons (S=1) and is favored by strong-field ligands.

In this compound, the hydroxide ligand (OH⁻) creates a relatively weak ligand field, leading to a high-spin d⁴ configuration for the Mn(III) center. This results in a paramagnetic compound with four unpaired electrons. chemedx.org The presence of the Mn³⁺ state can be confirmed by various spectroscopic techniques, including X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (XAS). The magnetic properties of Mn(OH)₃ are also consistent with a high-spin Mn(III) configuration. nih.gov

Table 1: Electronic Properties of Mn(III) in this compound

PropertyValue/Description
Oxidation State of Mn+3
d-electron Count4
Electron Configuration[Ar]3d⁴
Spin StateHigh-spin
Orbital Occupancyt₂g³ eg¹
Number of Unpaired Electrons4
Total Spin (S)2

Vibrational Spectroscopy (FT-IR, Raman) for Hydroxide Identification and Bonding Modes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the presence of hydroxide groups and characterizing the nature of the Mn-O-H bonding in this compound. The vibrational spectra are sensitive to the local coordination environment and hydrogen bonding.

The key vibrational modes observed for Mn(OH)₃ include:

O-H Stretching (ν(O-H)) : These modes typically appear in the high-frequency region of the spectrum, generally between 3000 and 3600 cm⁻¹. The exact position and shape of these bands can provide information about the strength of hydrogen bonding within the structure. Broader bands at lower wavenumbers suggest stronger hydrogen bonding.

Mn-O-H Bending (δ(Mn-O-H)) : These bending modes are found at lower frequencies, typically in the range of 800-1200 cm⁻¹.

Mn-O Stretching (ν(Mn-O)) : The stretching vibrations of the manganese-oxygen bonds occur at even lower frequencies, usually below 700 cm⁻¹. These modes are directly related to the strength of the Mn-O bond.

While specific, high-resolution spectra for pure Mn(OH)₃ are not abundantly available in the literature, data from related manganese oxyhydroxides and layered manganese hydroxides provide insight. For instance, in a study of a new monometallic manganese layered double hydroxide, infrared and Raman spectra were crucial in confirming the structure, showing similarities to iron-based green rust. rsc.org

Table 2: Typical Vibrational Modes for Manganese Hydroxide Compounds

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
ν(O-H)3000 - 3600Stretching of the O-H bond
δ(Mn-O-H)800 - 1200Bending of the Mn-O-H angle
ν(Mn-O)< 700Stretching of the Mn-O bond

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a highly effective technique for probing the local electronic and geometric structure of manganese in compounds like Mn(OH)₃. XAS is element-specific and does not require long-range crystalline order, making it suitable for studying a wide range of materials. A typical XAS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES : The Mn K-edge XANES spectrum is sensitive to the oxidation state and coordination geometry of the manganese atom. geoscienceworld.org The energy of the absorption edge shifts to higher values as the oxidation state of Mn increases. nih.gov For Mn(III) compounds, the edge position is intermediate between that of Mn(II) and Mn(IV) reference compounds. minsocam.org The pre-edge features in the XANES spectrum, which arise from 1s to 3d electronic transitions, are also diagnostic of the local symmetry and electronic structure. acs.organl.gov

EXAFS : The EXAFS region provides information about the local atomic environment around the absorbing Mn atom, including bond distances, coordination numbers, and the identity of neighboring atoms. nih.gov Analysis of the EXAFS data for Mn(III) hydroxides would allow for the determination of the Mn-O bond lengths of the first coordination shell. Due to the d⁴ electronic configuration, a Jahn-Teller distortion is expected for the MnO₆ octahedra, which would result in a splitting of the Mn-O bond distances. This distortion, however, can be challenging to resolve definitively with EXAFS alone. geoscienceworld.org

Table 3: Expected XAS Parameters for Mn(OH)₃

XAS FeatureInformation ProvidedExpected Observation for Mn(OH)₃
XANES
Edge PositionMn Oxidation StateIntermediate between Mn(II) and Mn(IV) standards.
Pre-edge PeakLocal symmetry, 3d orbital occupancyFeatures characteristic of a distorted octahedral Mn(III) site.
EXAFS
First ShellMn-O bond distances and coordination numberA primary shell of oxygen atoms at a distance characteristic for Mn(III)-O bonds, with potential splitting of distances due to Jahn-Teller distortion.

Electron Paramagnetic Resonance (EPR) Studies of Manganese(III) Spin States

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that specifically probes species with unpaired electrons, making it highly suitable for studying the high-spin Mn(III) (S=2) centers in this compound. nih.govresearchgate.net High-spin Mn(III) is often termed "EPR-silent" in conventional X-band perpendicular-mode EPR because of large zero-field splitting (ZFS) and significant spectral broadening. However, high-frequency and -field EPR (HFEPR) and parallel-mode EPR are effective methods for characterizing these systems. nih.govnih.gov

The EPR spectrum of a high-spin Mn(III) ion is described by a spin Hamiltonian that includes the electron Zeeman interaction and the zero-field splitting (ZFS) term. The ZFS arises from the interaction of the spin with the local electronic environment and is described by the parameters D (axial) and E (rhombic). For Mn(III) complexes, the ZFS is typically large. nih.gov

Studies on various Mn(III) complexes have shown that the ZFS parameters are sensitive to the coordination environment. nih.govnih.gov For instance, in Mn(III) superoxide (B77818) dismutase, the ZFS parameters were determined to be D = -3.79 cm⁻¹ and |E| = 0.08 cm⁻¹. nih.gov In other Mn(III) complexes, D values can range from approximately -2.5 to -3.2 cm⁻¹. nih.gov These studies provide a framework for interpreting the EPR data from Mn(OH)₃, where the spectra would be expected to reflect a high-spin S=2 system with a significant ZFS.

Table 4: Representative Spin Hamiltonian Parameters for High-Spin Mn(III) Complexes

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bulk Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within a material. For this compound, XPS is particularly useful for confirming the +3 oxidation state of manganese. kseeg.org

The binding energy of the core-level electrons, such as Mn 2p and Mn 3s, is sensitive to the oxidation state of the manganese ion. scispace.comsemanticscholar.org Generally, the binding energy increases with an increasing oxidation state. kseeg.org

Mn 2p Spectrum : The Mn 2p region shows a spin-orbit split doublet, Mn 2p₃/₂ and Mn 2p₁/₂. The binding energy of the Mn 2p₃/₂ peak for Mn(III) is typically observed at a value intermediate between that of Mn(II) and Mn(IV) oxides. kseeg.org For example, in one study, the Mn 2p₃/₂ binding energies for MnO, Mn₂O₃, and MnO₂ were found to be 640.9, 641.5, and 641.8 eV, respectively. kseeg.org The spectrum of Mn(III) often exhibits a complex shape due to multiplet splitting, which arises from the interaction of the core hole with the unpaired valence electrons. scispace.comrruff.info

Mn 3s Spectrum : The Mn 3s peak also exhibits multiplet splitting, and the magnitude of this splitting (ΔE₃s) is a reliable indicator of the manganese oxidation state. researchgate.net The splitting is larger for lower oxidation states.

XPS analysis of manganite (γ-MnOOH), a compound containing Mn(III), has confirmed the presence of only Mn³⁺. scispace.comrruff.info Similar results would be expected for Mn(OH)₃.

Table 5: Representative XPS Binding Energies for Manganese Oxides

OxideMn Oxidation StateMn 2p₃/₂ Binding Energy (eV)Reference
MnO+2640.9 kseeg.org
Mn₂O₃+3641.5 kseeg.org
MnO₂+4641.8 kseeg.org

Magnetic Properties and Phenomena in Manganese(III) Hydroxide Compounds

The magnetic properties of manganese(III) hydroxide are dictated by the high-spin d⁴ electronic configuration of the Mn³⁺ ions. With four unpaired electrons per manganese center, these compounds are paramagnetic at high temperatures. wikipedia.org The magnetic susceptibility measurements can be used to determine the effective magnetic moment (µ_eff), which for a high-spin d⁴ system is theoretically expected to be around 4.90 µ_B (Bohr magnetons). Experimental values for various Mn(III) complexes are typically in the range of 4.8 to 5.0 µ_B. nih.gov

At lower temperatures, magnetic ordering can occur due to interactions between the magnetic moments of adjacent Mn³⁺ ions. Depending on the crystal structure and the nature of the exchange pathways (mediated by the hydroxide ligands), these interactions can be either ferromagnetic (aligning the spins parallel) or antiferromagnetic (aligning the spins antiparallel). In many manganese oxides and hydroxides, antiferromagnetic interactions are common. nih.gov For instance, in a manganese hydroxide chloride, hints of long-range magnetic ordering were observed below 10 K. nih.gov The study of a monometallic manganese layered double hydroxide also confirmed the presence of both Mn(II) and Mn(III) through magnetic experiments. rsc.org

Table 6: Theoretical and Experimental Magnetic Moments for High-Spin Mn(III)

ParameterValue
Theoretical Spin-only Magnetic Moment (µ_so)4.90 µ_B
Typical Experimental Magnetic Moment (µ_eff)4.8 - 5.0 µ_B

Environmental Geochemistry and Biogeochemical Cycling of Manganese Iii Hydroxide

Formation and Transformation Pathways in Aquatic and Terrestrial Environments

Manganese(III) hydroxide (B78521), often found in its more stable mineral form manganite (γ-MnOOH), is formed through both abiotic and biotic pathways. In many environments, the oxidation of dissolved Mn(II) is a primary route to Mn(III) formation. While the direct oxidation of Mn(II) by oxygen is slow at circumneutral pH, it can be catalyzed by mineral surfaces. For instance, the presence of ferrihydrite has been shown to promote the formation of manganite at pH levels between 6.5 and 8. researchgate.net

In soils, the availability and form of manganese are heavily dependent on pH and redox conditions. Under acidic conditions (pH < 5.5), the more soluble Mn(II) is favored, while higher pH ranges tend to promote the formation of Mn(III) and Mn(IV) species. nih.gov A one-unit increase in pH can lead to a 100-fold decrease in the concentration of Mn(II). nih.gov In waterlogged soils, the transformation of reducible manganese to more soluble and exchangeable forms is highly sensitive to both pH and redox potential. At a pH of 5, this conversion occurs even at a high redox potential of +500 mV, whereas at pH levels between 6 and 8, it requires lower redox potentials of +200 to +300 mV. nih.gov

Biotic processes, particularly microbial activity, are significant drivers of Mn(II) oxidation. Many bacteria and fungi can enzymatically oxidize Mn(II), often leading to the formation of Mn(III) intermediates. nih.govcore.ac.uk For example, the marine Bacillus sp. strain SG-1 is known to oxidize Mn(II) in a two-step process where Mn(III) is a transient intermediate. nih.gov

The transformation of manganese(III) hydroxide is also a critical process. It can be a precursor to more stable Mn(IV) oxides, such as pyrolusite, especially through alteration in the air at elevated temperatures. nih.gov Conversely, under reducing conditions, Mn(III) and Mn(IV) oxides can be dissolved. This reductive dissolution can be facilitated by organic matter. kaist.ac.kr The stability of different manganese oxides in soil is influenced by their crystal structure, with layered structures being precursors to tunnel-structured oxides. nih.gov

Role in Natural Manganese Redox Cycling

Manganese(III) hydroxide is a pivotal, albeit often transient, component of the natural manganese redox cycle. mdpi.com This cycle involves the transformation of manganese between its three common oxidation states: Mn(II), Mn(III), and Mn(IV). nih.gov The formation of Mn(III) represents a one-electron transfer step, occurring during both the oxidation of Mn(II) and the reduction of Mn(IV) oxides. mdpi.com

The redox cycling of manganese is intrinsically linked to the biogeochemical cycles of other major elements, including carbon, nitrogen, iron, and sulfur. nih.gov As a potent oxidant, Mn(III) can influence the speciation and availability of these elements. mdpi.com For example, in the transition zones between oxic and sulfidic waters, Mn(III) is expected to oxidize reduced forms of iron and sulfur. mdpi.com Modeling of the Black Sea's water column suggests that a significant portion of the upward flux of hydrogen sulfide (B99878) is oxidized by Mn(III). mdpi.com

Microorganisms play a fundamental role in mediating the manganese redox cycle. core.ac.uk Bacterial oxidation of Mn(II) is a key driver of the oxidative part of the cycle. nih.gov This process is not a simple direct conversion to Mn(IV) but involves Mn(III) as an intermediate. nih.gov Similarly, microbial reduction of Mn(IV) oxides can proceed via a Mn(III) intermediate, although its detection can be challenging. researchgate.net The continuous cycling between oxidation and reduction, often driven by microbial activity, can lead to the transformation of manganese oxide mineral phases. acs.org

The presence of aqueous Mn(II) can catalyze the recrystallization of Mn(III,IV) oxides, a process that affects the partitioning of trace metals between the mineral and aqueous phases. bohrium.com This highlights the dynamic nature of manganese oxides and the central role of Mn(III) intermediates in their environmental transformations.

Interactions with Natural Organic Matter and Organic Ligands

The interaction between manganese(III) hydroxide and natural organic matter (NOM) is a critical factor in its stability and reactivity in the environment. Mn(III) is a potent oxidant that can be rapidly reduced or disproportionate into Mn(II) and Mn(IV). uni-hannover.de However, complexation with organic ligands can stabilize the Mn(III) state. nih.gov

Siderophores, which are organic compounds produced by microbes to chelate iron, can also form strong complexes with Mn(III). semanticscholar.org This competition for siderophores between iron and manganese can influence the biogeochemical cycling of both metals. semanticscholar.org The formation of stable Mn(III)-ligand complexes can occur through the reduction of Mn(IV) oxides by organic compounds or through the microbial oxidation of Mn(II) in the presence of suitable ligands. nih.gov

Natural organic matter can promote the dissolution of manganese oxides through several mechanisms, including ligand-promoted reductive and non-reductive dissolution. researchgate.net The reactivity of different organic functional groups with manganese oxides varies. Studies have shown that organic molecules containing ortho-positioned hydroxyl groups (like catechol) or sulfhydryl groups are particularly effective at dissolving soil manganese. nih.gov The interaction with NOM can lead to the reduction of Mn(IV) and Mn(III) in the oxide structure, altering the mineral's surface properties and reactivity. researchgate.net The adsorption of NOM onto manganese oxide surfaces is often a precursor to these redox reactions, with higher molecular weight and more aromatic fractions of NOM showing preferential adsorption. stbiologicals.commdpi.com

The table below summarizes findings on the dissolution of manganese oxides by various organic compounds.

Organic CompoundReactivity with Mn OxidesObservations
CatecholHighEffective in dissolving soil Mn due to ortho OH-OH groups. nih.gov
Tannic AcidHighEffective in dissolving soil Mn. nih.gov
CysteineHighEffective in dissolving soil Mn due to SH groups. nih.gov
Marine Fulvic AcidReactiveCauses dissolution of manganese oxide suspensions. core.ac.uk
Algal Extracellular Organic MatterHighFacilitates reductive dissolution via ligand-to-metal charge transfer, enhanced by light. nih.gov

This table illustrates the reactivity of different types of natural organic matter with manganese oxides, leading to their dissolution.

Sorption and Desorption Processes on Manganese(III) Hydroxide Surfaces

The surfaces of manganese(III) hydroxide and other manganese oxides are highly reactive and play a significant role in scavenging trace elements from the environment. researchgate.net These surfaces possess a high density of hydroxyl groups, which can participate in surface complexation reactions with metal ions. nih.gov The adsorption of trace metals onto manganite (γ-MnOOH) can occur through the formation of inner-sphere complexes, where the metal ion bonds directly to the mineral surface. researchgate.net

The sorption process is often pH-dependent. For many divalent metal cations, adsorption increases with increasing pH. This is due to changes in the surface charge of the mineral and the speciation of the metal ion in solution. The presence of other ions in solution can also influence sorption through competition for binding sites. For instance, studies on manganese oxides have shown competitive adsorption between Co(II) and Ni(II). nih.gov

The table below presents a compilation of maximum adsorption capacities (q_max) for various metal ions on different manganese oxides, providing an insight into the potential sorption behavior of manganese trihydroxide.

AdsorbentMetal Ionq_max (mg/g)Reference
δ-MnO₂Sb(III)120 nih.gov
δ-MnO₂Tl(I)498 nih.gov
MONPs-EGPb(II)57.58 mdpi.com
MONPs-EGNi(II)6.64 mdpi.com
MOCZMn(II)51.15 researchgate.net
Mn oxide (birnessite)Cd(II)104.17
Fe₃O₄-ZrO₂@APSNi(II)128 nih.gov
Fe₃O₄-ZrO₂@APSMn(II)123 nih.gov

This interactive data table summarizes the maximum adsorption capacities of various heavy metals on different types of manganese oxides. Note: MONPs-EG stands for Manganese Oxide Nanoparticles on Expanded Graphite, and MOCZ for Manganese Oxide Coated Zeolite.

Desorption processes are equally important for the mobility of trace elements. Changes in environmental conditions, such as a decrease in pH or an increase in the concentration of competing ions, can lead to the release of previously sorbed metals. semanticscholar.org Furthermore, the reductive dissolution of the manganese oxide matrix itself, often mediated by organic matter, can release associated trace elements. kaist.ac.kr The recrystallization of manganite, catalyzed by aqueous Mn(II), can also lead to the exchange of incorporated trace metals, such as nickel, with the dissolved phase, thereby affecting their speciation and mobility. bohrium.com

Implications for Trace Element Mobility and Contaminant Remediation

The strong sorptive and redox-active properties of manganese(III) hydroxide have significant implications for the mobility of trace elements and the remediation of contaminants in the environment. By adsorbing heavy metals such as lead, nickel, copper, and zinc, manganese oxides can effectively immobilize these potential pollutants, reducing their bioavailability and transport in soils and aquatic systems. mdpi.comnih.gov The formation of manganese oxide coatings on other mineral surfaces can create reactive barriers that sequester contaminants. nih.gov

However, the stability of these sequestered contaminants is dependent on the prevailing environmental conditions. Changes in redox potential or pH can lead to the dissolution of the manganese oxide host and the subsequent release of the associated trace elements. semanticscholar.org For example, in groundwater systems, the mobilization of manganese is often favored under chemically reducing conditions, which can lead to elevated concentrations of dissolved Mn(II) and potentially other co-associated metals.

The redox properties of manganese(III) hydroxide are also crucial for the transformation of certain contaminants. Manganese oxides are among the few natural oxidants capable of converting trivalent chromium (Cr(III)) to the more toxic and mobile hexavalent chromium (Cr(VI)). acs.orgresearchgate.net This process can be a significant pathway for the natural formation of Cr(VI) in groundwater. researchgate.net The presence of Mn(II) can catalyze the oxidation of Cr(OH)₃(s) on mineral surfaces, leading to the release of Cr(VI). researchgate.net

Conversely, manganese oxides can also play a beneficial role in contaminant remediation. They are effective at oxidizing and adsorbing arsenic(III), converting it to the less mobile and less toxic arsenic(V). The efficiency of this process depends on the specific type of manganese oxide and the reaction conditions. The use of manganese-containing materials, such as manganese-iron layered double hydroxides, has been explored for the removal of arsenic from contaminated water and soil.

Computational and Theoretical Investigations of Manganese Trihydroxide

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. In the context of manganese(III) compounds, DFT calculations are crucial for understanding the distribution of electrons and predicting reactivity.

Manganese(III) has a d⁴ electron configuration. In an octahedral ligand field, such as that provided by six hydroxide (B78521) ligands in a hypothetical Mn(OH)₆³⁻ environment, the d-orbitals split into t₂g and e_g sets. For a high-spin Mn(III) ion, the electron configuration is t₂g³ e_g¹, leading to a Jahn-Teller distortion. This distortion, a geometric distortion of a non-linear molecular system that reduces its symmetry and energy, is a key feature of Mn(III) chemistry. DFT calculations can predict the nature and magnitude of this distortion in manganese trihydroxide. The elongation of two trans Mn-O bonds is the most common form of this distortion. nih.gov

DFT studies on related Mn(III)-hydroxo complexes reveal that the electronic ground state and the energies of frontier molecular orbitals (HOMO and LUMO) are highly dependent on the coordination environment and the specific functional used in the calculation. nih.govuit.no For this compound, the HOMO is expected to have significant Mn 3d character, while the LUMO would also be dominated by Mn 3d orbitals. The energy gap between the HOMO and LUMO is a critical parameter that influences the compound's reactivity and its ability to participate in electron transfer reactions.

The reactivity of this compound, particularly its role as an oxidant, can be investigated by modeling its interactions with various substrates. DFT can be used to calculate reaction pathways and activation energies for processes such as hydrogen atom abstraction or oxygen atom transfer. nih.gov Studies on analogous Mn(III)-hydroxo complexes show that the presence of the hydroxide ligand can significantly influence the reactivity, often facilitating proton-coupled electron transfer (PCET) reactions. nih.govnih.gov

Table 1: Representative DFT-Calculated Parameters for a Model Mn(III)-Hydroxo Complex

ParameterValueSignificance
Mn-OH Bond Length (Å)~1.86Reflects the covalent character of the bond.
Jahn-Teller Elongation (Å)~0.3Indicates the magnitude of the structural distortion. nih.gov
Spin Density on Mn~3.8Confirms the high-spin d⁴ configuration.
HOMO-LUMO Gap (eV)VariableInfluences electronic transitions and reactivity.

Note: These are typical values from DFT studies on related five-coordinate Mn(III)-hydroxo complexes and serve as an estimation for this compound.

Molecular Orbital Analysis of Electron Transfer Processes

Molecular Orbital (MO) theory provides a detailed picture of bonding and electronic transitions in molecules. An analysis of the molecular orbitals of this compound is essential for understanding its role in electron transfer reactions. The frontier molecular orbitals, the HOMO and LUMO, are particularly important in this context.

In an octahedral Mn(III) complex, the singly occupied e_g orbital is often the HOMO, making the compound a good electron acceptor (oxidizing agent). The specific nature of the molecular orbitals, including the degree of mixing between manganese d-orbitals and oxygen p-orbitals, determines the efficiency of electron transfer. researchgate.net

Electron transfer reactions involving manganese hydroxides can proceed through outer-sphere or inner-sphere mechanisms. In an outer-sphere process, the electron tunnels between the manganese center and a reactant without any change in the coordination sphere. The rate of this process is influenced by the reorganization energy, which is the energy required to change the geometry of the complex from its initial to its final state upon electron transfer. MO analysis can provide insights into the changes in bond lengths and angles that contribute to this reorganization energy.

For inner-sphere electron transfer, a bridging ligand connects the manganese center and the reaction partner. The hydroxide ligands of this compound can potentially act as bridging ligands, facilitating electron transfer. MO theory can be used to describe the electronic coupling between the manganese center and the reactant through the bridging ligand. researchgate.net

Spectroscopic Parameter Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can aid in the assignment of features in various types of spectra.

UV-Vis Spectroscopy: The electronic absorption spectrum of Mn(III) compounds is characterized by d-d transitions and ligand-to-metal charge transfer (LMCT) bands. DFT and time-dependent DFT (TD-DFT) can be used to calculate the energies and intensities of these electronic transitions. The d-d transitions for high-spin Mn(III) are spin-forbidden and therefore weak. The LMCT bands, which involve the transfer of an electron from the hydroxide ligands to the manganese center, are typically more intense.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound are characterized by vibrational modes involving the Mn-O and O-H bonds. DFT calculations can predict the frequencies and intensities of these vibrational modes. This information is crucial for interpreting experimental spectra and can help in identifying the presence of specific functional groups and determining the coordination environment of the manganese ion. For instance, the frequency of the Mn-OH stretching vibration is sensitive to the strength of the Mn-O bond.

Electron Paramagnetic Resonance (EPR) Spectroscopy: High-spin Mn(III) is an EPR-silent ion in its ground state due to large zero-field splitting. However, computational methods can be used to calculate the zero-field splitting parameters (D and E), which provide information about the electronic structure and symmetry of the complex. nih.gov

Table 2: Predicted Spectroscopic Features for this compound

Spectroscopic TechniquePredicted FeatureInformation Gained
UV-VisWeak d-d transitions, Intense LMCT bandsElectronic structure, oxidation state
Infrared (IR)Mn-OH stretching and bending modesMolecular structure, bonding
RamanMn-O symmetric stretching modesMolecular structure, symmetry

Thermodynamic and Kinetic Modeling of Reaction Pathways

Computational modeling can provide quantitative information about the thermodynamics and kinetics of reactions involving this compound. This includes its formation, decomposition, and reactivity with other species.

Thermodynamic Properties: DFT and other quantum chemical methods can be used to calculate the Gibbs free energies of formation for this compound and related species. researchgate.net This allows for the prediction of the spontaneity of reactions and the determination of equilibrium constants. For example, the relative stabilities of different manganese oxides and hydroxides can be assessed, providing insights into the conditions under which this compound is likely to form or transform into other phases. acs.org

Kinetic Modeling: To understand the rates of reactions involving this compound, computational methods can be employed to model the reaction pathways and determine the activation energies. Transition state theory is often used in conjunction with DFT to calculate reaction rate constants. researchgate.net

For instance, in the oxidation of organic substrates by this compound, the mechanism can be elucidated by mapping out the potential energy surface for the reaction. This would involve locating the transition state structure and calculating its energy relative to the reactants. Such studies on related manganese complexes have shown that proton-coupled electron transfer pathways often have lower activation barriers than simple electron transfer or hydrogen atom transfer. nih.govnih.gov

Kinetic modeling can also be applied to the solid-state transformations of this compound, such as its thermal decomposition to manganese oxides. By simulating the breaking and forming of bonds, it is possible to understand the atomistic details of these processes and predict how factors like temperature and pressure will influence the reaction rates. researchgate.net

Future Research Directions and Emerging Applications

Elucidation of Transient Manganese(III) Hydroxide (B78521) Intermediates and Reaction Pathways

A significant frontier in manganese chemistry is the direct characterization of transient manganese(III) hydroxide intermediates and the intricate reaction pathways they govern. While Mn(III) is known to be a key player in various chemical and biological processes, its intermediates are often short-lived and difficult to study directly.

Future research will likely focus on trapping and characterizing these elusive species. For instance, in oxidation reactions, short-lived Mn(III)-OOH species have been proposed as active intermediates. rsc.org The reaction of a [(BnTPEN)MnIII-OO]+ species with perchloric acid (HClO4) in methanol (B129727) generates a transient Mn(III)-OOH species, which is hypothesized to convert to a potent MnV=O species capable of aromatic hydroxylation. rsc.org However, the instability of this Mn(III)-OOH intermediate, even at low temperatures, has so far precluded its detailed analysis by techniques like ESI-MS and resonance Raman spectroscopy. rsc.org

Similarly, in C(sp3)–H bond functionalization catalyzed by manganese complexes, the involvement of manganese-hydroxo species is proposed. nih.gov Mechanistic studies suggest that after an initial hydrogen atom transfer (HAT), a radical intermediate can undergo electron transfer to a manganese-hydroxo species, forming a cationic intermediate. nih.govacs.org The subsequent transfer of a hydroxide or other ligands from the reduced manganese species dictates the final product distribution. nih.govacs.org Unraveling these complex pathways requires a concerted effort using advanced spectroscopic and computational methods to provide a more complete picture of the reaction coordinates.

Key research questions to be addressed include:

What are the precise structures and electronic properties of transient Mn(OH)₃ and related Mn(III)-OH/OOH intermediates?

How do ligand environments and reaction conditions influence the stability and reactivity of these intermediates?

What are the detailed kinetics and thermodynamics of the elementary steps in reactions involving these transient species?

A deeper understanding of these fundamentals is crucial for controlling reaction selectivity and designing more efficient chemical transformations.

Development of Novel Synthetic Strategies for Tailored Manganese(III) Hydroxide Materials

The properties and applications of manganese hydroxide materials are intrinsically linked to their structure, morphology, and composition. Consequently, the development of novel synthetic strategies to create tailored manganese(III) hydroxide-based materials with controlled characteristics is a major research thrust.

Current methods often involve the oxidation of Mn(II) precursors. For example, a monometallic manganese layered double hydroxide (LDH) with the formula Mn(III)₂Mn(II)₄(OH)₆·SO₄·8H₂O has been synthesized by the oxidation of a manganese basic salt using persulfate. rsc.orgrsc.org This method allows for the incorporation of both Mn(II) and Mn(III) into a layered structure, which has potential applications in catalysis and environmental remediation. rsc.orgrsc.org Hydrothermal methods have also been employed to synthesize hierarchical manganese-iron-layered double hydroxide (MnFe-LDH) nanosheets on nickel foam, demonstrating that reaction time can be used to control the material's morphology and electrochemical performance for supercapacitor applications. mdpi.com Furthermore, binder-free Mn(OH)₂ nanowire arrays have been synthesized via electrodeposition, a technique that offers control over the alignment and microstructure of the material for battery applications. nih.gov

Future synthetic strategies will likely target more precise control over:

Crystallographic phase and defect engineering: To fine-tune the electronic properties and surface reactivity.

Nanostructuring: To create high-surface-area materials with specific morphologies like nanosheets, nanowires, or hierarchical structures. mdpi.comnih.gov

Compositional tuning: To incorporate other metal cations into the manganese hydroxide framework, creating bimetallic or multimetallic materials with synergistic properties. mdpi.comacs.org

The table below summarizes some emerging synthetic routes and the targeted properties of the resulting manganese hydroxide materials.

Synthetic MethodPrecursorsResulting MaterialTargeted Properties/ApplicationsReference
Oxidation with PersulfateManganese basic saltMonometallic Mn(II)/Mn(III) LDHCatalysis, Anion Exchange rsc.orgrsc.org
Hydrothermal SynthesisKMnO₄, FeSO₄, UreaHierarchical MnFe-LDH NanosheetsElectrochemical Energy Storage mdpi.com
ElectrodepositionMn(NO₃)₂Binder-free Mn(OH)₂ Nanowire ArraysHigh-Performance Zinc-Ion Batteries nih.gov
Co-precipitationNot specifiedCobalt-Manganese LDH NanoplatesOxygen Evolution Reaction Catalysis acs.org

These advanced synthetic approaches will be instrumental in producing new generations of manganese hydroxide materials for a wide range of technological applications.

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the behavior of manganese hydroxide materials, particularly in catalytic and electrochemical applications, requires looking beyond static, ex-situ characterization. The dynamic nature of these systems, involving changes in oxidation state, structure, and surface species under reaction conditions, necessitates the use of advanced in-situ and operando techniques.

Techniques such as in-situ X-ray absorption spectroscopy (XAS) are powerful for probing the electronic and local atomic structure of manganese centers during electrochemical processes. mdpi.com XAS can provide real-time information on changes in the average oxidation state and coordination environment of manganese as a function of applied potential. mdpi.com Similarly, in-situ Raman and UV-Vis spectroscopy can track vibrational and electronic changes, respectively, offering insights into phase transformations and the formation of reaction intermediates. mdpi.com For example, in-situ UV-Vis has been used to study the spectral differences between Ni²⁺ and Ni³⁺ in hydroxide materials, a similar approach could be applied to Mn species. mdpi.com

Future research will focus on integrating multiple in-situ techniques to obtain a more holistic view of the dynamic processes. researchgate.net The combination of electrochemical measurements with simultaneous spectroscopic and microscopic characterization will be key to correlating structure and composition with activity and stability. For instance, investigating the transformation of MnCO₃ to manganese oxides/hydroxides in an electrolyte solution has been approached using ex-situ XRD and FESEM on cycled electrodes to propose a reaction mechanism. researchgate.net Future studies could employ in-situ XRD to directly observe these phase changes as they occur.

Key areas for development and application of in-situ techniques include:

In-situ XAS and Raman spectroscopy: To monitor changes in oxidation state and molecular structure during catalysis and energy storage cycles. mdpi.com

In-situ Transmission Electron Microscopy (TEM): To visualize morphological and structural changes at the nanoscale under reaction conditions.

Ambient Pressure X-ray Photoelectron Spectroscopy (AP-XPS): To probe the surface composition and electronic states of catalysts in the presence of gas or liquid reactants.

These advanced characterization methods will provide unprecedented insights into the working principles of manganese hydroxide materials, guiding the rational design of more robust and efficient systems.

Design of Next-Generation Manganese(III) Hydroxide-Based Catalysts

Manganese oxides and hydroxides are attractive catalyst materials due to manganese's variable oxidation states, low cost, and environmental benignity. nih.govmdpi.com The design of next-generation catalysts based on manganese(III) hydroxide is a highly active area of research, with applications spanning from environmental remediation to organic synthesis.

A key strategy in catalyst design is tuning the average oxidation state (AOS) of manganese. In manganese-based layered double hydroxides (LDHs) used for ozone decomposition, it has been found that Mn²⁺, Mn³⁺, and Mn⁴⁺ play different roles. rsc.org While Mn³⁺ and Mn⁴⁺ contribute to the dissociation of adsorbed ozone, Mn²⁺ facilitates the desorption of the generated oxygen, preventing the accumulation of trapped oxygen that can hinder catalyst efficiency. rsc.org This suggests that catalysts with a carefully controlled mixture of manganese oxidation states can exhibit superior performance.

In the context of water splitting, Mn³⁺ is considered a key species in oxide electrocatalysts for the oxygen evolution reaction (OER). mdpi.com The electronic configuration of Mn³⁺ is thought to provide flexibility to the Mn-O bond, which is favorable for the binding of water molecules and the release of oxygen. mdpi.com Bimetallic systems, such as cobalt-manganese LDHs, have shown significantly higher turnover frequencies for the OER compared to their single-metal counterparts, highlighting the synergistic effects that can be achieved through compositional design. acs.org

Future research in this area will likely focus on:

Single-atom catalysis: Anchoring isolated Mn(III) sites on supportive substrates to maximize atomic efficiency and catalytic activity.

Bio-inspired catalysts: Mimicking the active sites of manganese-containing enzymes to perform challenging chemical transformations with high selectivity. rsc.org

Multifunctional catalysts: Combining manganese hydroxide with other materials to create catalysts that can perform multiple reaction steps in a tandem or cascade fashion.

The table below highlights some recent advancements in the design of manganese-based catalysts.

Catalyst SystemApplicationKey Design FeatureProposed Active Species/MechanismReference
MgMnAl-LDHOzone DecompositionTunable Mn average oxidation stateMn³⁺/Mn⁴⁺ for O₃ dissociation, Mn²⁺ for O₂ desorption rsc.org
Cobalt-Manganese LDHOxygen Evolution Reaction (OER)Ultrathin bimetallic nanoplatesFormation of reactive Co(IV) species on the surface acs.org
Mn(OH)x on oxide supportsLiquid-phase oxidation of alkylaromaticsIn-situ formation of active speciesMonomeric Mn(III) species coordinated with PhCOO⁻ rsc.org
Manganese(III)-salen complexesC-H AzidationLigand-modified Mn complexInvolves O=Mn(V)-N₃ and Mn(IV)-N₃ intermediates nih.gov

By integrating computational modeling with advanced synthesis and characterization, researchers aim to move beyond trial-and-error approaches to a more rational design of manganese(III) hydroxide-based catalysts.

Deeper Understanding of Complex Biogeochemical Interactions and Environmental Fate

Manganese is a redox-active element that plays a crucial role in numerous biogeochemical cycles in both terrestrial and aquatic environments. rsc.orghku.hk Manganese oxides and hydroxides are powerful oxidants that can influence the fate of organic contaminants and the cycling of other elements like nitrogen. rsc.orghku.hk A deeper understanding of the complex interactions between manganese(III) hydroxide, microorganisms, and the surrounding environment is essential for predicting its environmental fate and harnessing its potential for bioremediation.

Microorganisms can effectively catalyze the oxidation of Mn(II), competing with abiotic oxidation processes and leading to the formation of manganese oxides. nih.gov These biogenic manganese oxides, in turn, can act as strong oxidants, controlling the fate of various elements and organic compounds in the environment. nih.gov The solubility and transformation of manganese minerals in soils and sediments are heavily dependent on pH and redox potential. inchem.orgencyclopedia.pub Under reducing conditions, often created by the decomposition of organic matter, solid manganese minerals can become more soluble, leading to elevated dissolved manganese concentrations in groundwater. epa.gov

Future research should focus on:

The role of complexed Mn(III) in solution: While solid Mn(III) phases are known, the behavior and reactivity of dissolved, complexed Mn(III) in natural waters are less understood. hku.hk

Microbial-mineral interactions: Elucidating the specific enzymatic pathways by which microorganisms oxidize Mn(II) and the subsequent impact on the mineralogy and reactivity of the formed manganese oxides.

Impact on contaminant fate: Quantifying the rates and mechanisms by which manganese(III) hydroxides and related oxides degrade emerging organic contaminants, such as pesticides and pharmaceuticals. rsc.org

Response to environmental change: Understanding how factors like climate change, land use, and pollution influence the biogeochemical cycling of manganese and its potential toxicity. nih.govnih.gov

Investigating these complex systems will require interdisciplinary approaches, combining field observations with controlled laboratory experiments and geochemical modeling. This knowledge is not only fundamental to environmental science but also critical for developing sustainable management strategies for water and soil resources. inchem.org

Q & A

Q. What are the standard laboratory methods for synthesizing manganese trihydroxide, and how can researchers ensure reproducibility?

  • Methodological Answer : this compound (Mn(OH)₃) is typically synthesized via controlled precipitation of manganese salts (e.g., MnCl₂ or MnSO₄) under alkaline conditions. A common approach involves adjusting the pH to 8–10 using NaOH or NH₄OH, followed by oxidation with H₂O₂ or O₂ to stabilize the trivalent state . To ensure reproducibility:
  • Document reagent concentrations, temperature, and stirring rates meticulously.
  • Use inert atmospheres (e.g., N₂) to prevent unintended oxidation or contamination.
  • Validate purity via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) .

Q. What characterization techniques are essential for confirming the purity and crystallinity of this compound?

  • Methodological Answer : Key techniques include:
Technique Purpose Key Parameters
XRDCrystallinityCompare peaks to reference databases (e.g., ICDD PDF-4+)
FTIRFunctional groupsIdentify O–H and Mn–O vibrational modes
TGAThermal stabilityMonitor mass loss at 100–300°C (dehydration)
  • Always cross-validate results with elemental analysis (e.g., ICP-MS for Mn content) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazard Mitigation : Use fume hoods to avoid inhalation of fine particulates, which may cause respiratory or neurological effects .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • First Aid : For accidental exposure, flush eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., ΔG°f) of this compound?

  • Methodological Answer :
  • Data Triangulation : Compare results from calorimetry, electrochemical measurements, and computational models (e.g., DFT) .
  • Error Analysis : Quantify uncertainties in experimental setups (e.g., oxygen partial pressure in synthesis) and instrument calibration .
  • Literature Review : Prioritize studies with transparent methodologies and peer-reviewed validation .

Q. What experimental designs are optimal for studying this compound’s redox behavior under varying pH conditions?

  • Methodological Answer :
  • Controlled Variables : Use electrochemical cells with reference electrodes (e.g., Ag/AgCl) to measure redox potentials at pH 2–12.
  • In Situ Techniques : Employ Raman spectroscopy or X-ray absorption spectroscopy (XAS) to monitor phase transitions during redox reactions .
  • Replication : Conduct triplicate trials to account for kinetic variability .

Q. How can computational models predict this compound’s interactions with environmental matrices (e.g., aqueous systems)?

  • Methodological Answer :
  • Model Selection : Use density functional theory (DFT) to simulate adsorption energies of Mn(OH)₃ with ions (e.g., Ca²⁺, SO₄²⁻).
  • Validation : Compare predicted solubility products (Ksp) with experimental data from titration or ICP-OES .
  • Software : Leverage packages like VASP or Gaussian with Mn-O force field parameters .

Q. What strategies address conflicting data on this compound’s stability in aerobic vs. anaerobic environments?

  • Methodological Answer :
  • Controlled Atmosphere Studies : Use gloveboxes (for anaerobic conditions) and flow reactors (for aerobic) to isolate degradation pathways .
  • Long-Term Monitoring : Track structural changes via XRD and SEM over weeks to identify phase transitions (e.g., to MnO₂) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile differences in published stability constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.